molecular formula C21H13N4NaO3S B609627 NP-1815-PX CAS No. 1239578-80-3

NP-1815-PX

Cat. No. B609627
M. Wt: 424.4098
InChI Key: MIBCQKIVVIBTLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

NP-1815-PX is a novel antagonist selective for P2X4R with high potency and selectivity compared with other P2XR subtypes. In in vivo assay for acute and chronic pain, intrathecal administration of NP-1815-PX produced an anti-allodynic effect in mice with traumatic nerve damage without affecting acute nociceptive pain and motor function

Scientific Research Applications

Antagonist for Chronic Pain Management

NP-1815-PX, identified as a novel antagonist selective for P2X4 receptors, shows significant potential in chronic pain management. Research by Matsumura et al. (2016) indicates that NP-1815-PX exhibits high potency and selectivity against P2X4R subtypes, crucial in spinal microglia for chronic pain. In vivo experiments demonstrated NP-1815-PX's anti-allodynic effects in mice with nerve damage, suggesting its viability as a treatment for chronic pain without affecting acute pain sensitivity or motor function (Matsumura et al., 2016).

Effect on Tracheal Smooth Muscles

A study by Obara et al. (2022) explored NP-1815-PX's impact on guinea pig tracheal smooth muscles (TSMs). The research found that NP-1815-PX significantly suppressed ATP-induced contraction in epithelium-intact TSMs. This suggests potential applications of NP-1815-PX in treating conditions like asthma, as it inhibits contractions mediated through TP receptors in addition to P2X4 receptors (Obara et al., 2022).

properties

CAS RN

1239578-80-3

Product Name

NP-1815-PX

Molecular Formula

C21H13N4NaO3S

Molecular Weight

424.4098

IUPAC Name

1H-​Naphtho[1,​2-​b]​[1,​4]​diazepine-​2,​4(3H,​5H)​-​dione, 5-​[3-​(2,​5-​dihydro-​5-​thioxo-​1,​2,​4-​oxadiazol-​3-​yl)​phenyl]​-​, sodium salt (1:1)

InChI

InChI=1S/C21H14N4O3S.Na/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17;/h1-10H,11H2,(H2,22,23,24,26,29);/q;+1/p-1

InChI Key

MIBCQKIVVIBTLQ-UHFFFAOYSA-M

SMILES

O=C(NC1=C2C=CC=CC2=CC=C1N3C4=CC=CC(C([N-]5)=NOC5=S)=C4)CC3=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NP1815PX;  NP 1815 PX;  NP-1815-PX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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